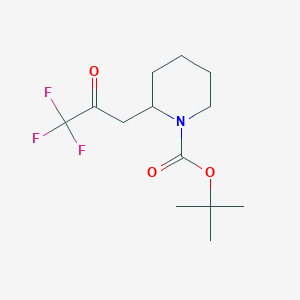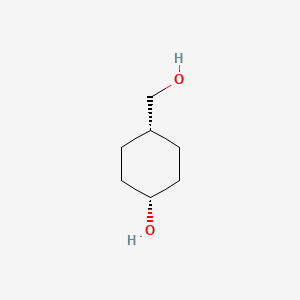![molecular formula C12H16O4 B2516554 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid CAS No. 1253527-88-6](/img/structure/B2516554.png)
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation Studies
The degradation of similar compounds to 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid has been studied extensively. For instance, ciprofibrate, which degrades into a product structurally similar to this compound, has been examined under various conditions. These studies provide insights into the stability and environmental impact of such compounds (Dulayymi et al., 1993).
Synthesis of Agonists
The synthesis of compounds structurally related to this compound has been explored for potential pharmaceutical applications. For example, a potent PPARpan agonist was efficiently synthesized, showcasing the compound's utility in drug development (Guo et al., 2006).
Allosteric Modifiers of Hemoglobin
Research into allosteric modifiers of hemoglobin has involved compounds similar to this compound. These studies are significant for understanding how such compounds can influence hemoglobin's oxygen affinity, which is crucial in medical and biological applications (Randad et al., 1991).
Photoinitiating Properties
The development of bio-based photoinitiators, including those derived from this compound, has been explored. These photoinitiators show potential in creating more environmentally friendly materials, highlighting the compound's relevance in sustainable development (Zhou et al., 2022).
Phenolic Content Analysis in Ciders
Analytical methods have been developed to quantify monomeric phenolics in ciders, involving compounds structurally related to this compound. This research contributes to the food industry, particularly in quality control and product development (Whiting & Coggins, 1975).
Gas-phase Elimination Kinetics
Studies on the kinetics of thermal gas-phase elimination of β-substituted carboxylic acids, similar to this compound, help understand the compound's behavior under high-temperature conditions. This research is vital for industrial processes involving thermal treatments (Al-Awadi et al., 2000).
Intramolecular Ortho-Chlorination
Research into the reaction mechanisms of acid chlorides, including those similar to this compound, has led to the discovery of intramolecular ortho-chlorination processes. Such studies are crucial for advancing synthetic organic chemistry (Byers et al., 1981).
Propiedades
IUPAC Name |
2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-8,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWKLPYGYMDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)(C)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2516474.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)
![3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester](/img/structure/B2516477.png)
![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)


![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)
![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)
![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)
![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

